4-(Chloromercuri)benzenesulfonic Acid Sodium Salt
Overview
Description
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt is a chemical compound with the molecular formula C6H4ClHgNaO3S and a molecular weight of 415.19 g/mol . It is known for its use as a sulfhydryl reagent, reacting with specific residues in proteins . The compound appears as an off-white to light grey solid and is highly toxic .
Preparation Methods
The preparation of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt involves the following steps :
Synthesis of the Free Acid: The free acid is obtained by acidifying an aqueous solution of the compound, filtering off the acid, washing it with water, and recrystallizing from hot water to give a colorless solid. This solid is then dried in a vacuum over phosphorus pentoxide (P2O5) to ensure it is free of chloride ions (tested using silver nitrate).
Formation of the Sodium Salt: The sodium salt is prepared by dissolving the free acid in an equivalent amount of aqueous sodium hydroxide (NaOH) and evaporating the solution to dryness.
Chemical Reactions Analysis
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in substitution reactions where the chlorine or mercury atoms are replaced by other atoms or groups.
Reactions with Sulfhydryl Groups: It reacts with sulfhydryl groups in proteins, particularly with histidine residues, forming stable complexes.
Scientific Research Applications
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt has several scientific research applications :
Biochemistry: It is used as a reagent to study the function of sulfhydryl groups in proteins and enzymes.
Molecular Biology: The compound is employed to investigate the role of specific amino acid residues in protein function.
Industrial Applications: It is used in the synthesis of other chemical compounds and in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt involves its interaction with sulfhydryl groups in proteins . The compound reacts with histidine residues, forming stable complexes that can inhibit the function of certain proteins and enzymes . This interaction is crucial for studying the role of these residues in protein function.
Comparison with Similar Compounds
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt can be compared with other similar compounds, such as :
p-Chloromercuribenzoic Acid: Another sulfhydryl reagent, but less soluble than this compound.
4-Chlorobenzenesulfonic Acid Sodium Salt: Similar in structure but lacks the mercury atom, making it less reactive with sulfhydryl groups.
These comparisons highlight the unique reactivity of this compound with sulfhydryl groups, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
sodium;chloro-(4-sulfonatophenyl)mercury | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O3S.ClH.Hg.Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h2-5H,(H,7,8,9);1H;;/q;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDSRKSETVILKT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClHgNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | p-Chloromercuribenzenesulfonic acid sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16384 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14110-97-5 | |
Record name | Mercurate(1-), chloro(4-sulfophenyl)-, sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014110975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromercuri)benzenesulfonic acid monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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